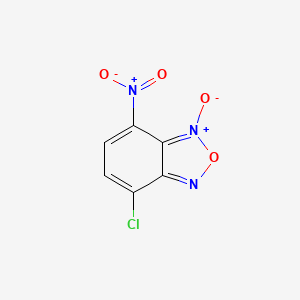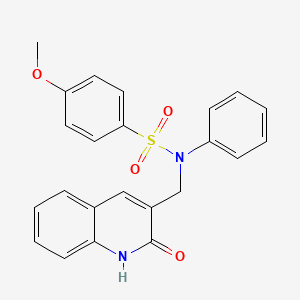
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-hydroxy-3-formylquinoline with N-methyl-3-aminobenzamide in the presence of a reducing agent. The crude product is then purified by column chromatography to obtain the desired compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is a zinc-containing enzyme that plays a crucial role in various physiological processes such as acid-base balance and ion transport. This compound has also been shown to inhibit the activity of topoisomerase, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, which is a programmed cell death process that plays a crucial role in the development and maintenance of tissues. This compound has also been shown to inhibit the growth of cancer cells and bacteria. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide is its versatility in various applications. This compound can be easily synthesized and modified to suit specific needs. This compound is also stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which limits its use in vivo studies.
将来の方向性
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide. One direction is the optimization of its pharmacological properties for drug development. This compound can be modified to improve its efficacy, selectivity, and toxicity profiles. Another direction is the exploration of its applications in nanotechnology. This compound can be used as a building block for the synthesis of nanomaterials with unique properties. Finally, the development of this compound-based sensors for the detection of metal ions and biomolecules is another promising direction for future research.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide involves the reaction between 2-hydroxy-3-formylquinoline and 4-methoxy-N-phenylbenzenesulfonamide in the presence of a catalyst. The resulting product is this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)25(19-8-3-2-4-9-19)16-18-15-17-7-5-6-10-22(17)24-23(18)26/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZINAAKWKGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
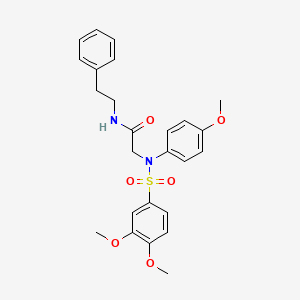
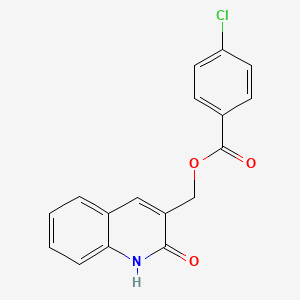
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
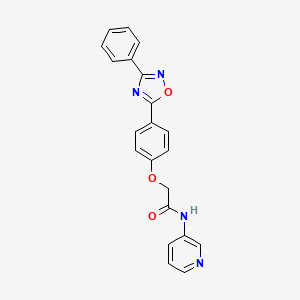
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
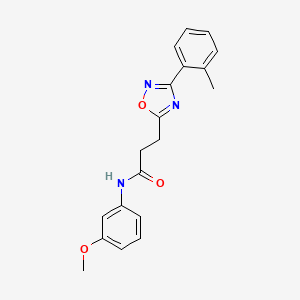



![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
